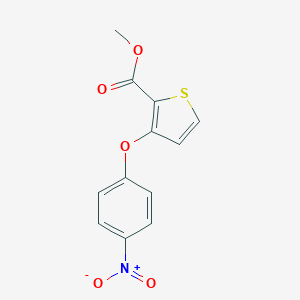

Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5S/c1-17-12(14)11-10(6-7-19-11)18-9-4-2-8(3-5-9)13(15)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBDROODMZKCQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384570 | |

| Record name | methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103790-37-0 | |

| Record name | methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Heterocyclic Building Block

Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a thiophene core linked to a nitrophenoxy moiety, provides a versatile scaffold for the development of novel therapeutic agents and functional organic materials. The electron-withdrawing nature of the nitro group and the inherent reactivity of the thiophene ring make this molecule a valuable intermediate for further chemical transformations. This guide provides a comprehensive overview of a robust and scientifically sound protocol for the synthesis of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate, delving into the underlying chemical principles and offering practical, field-proven insights.

Retrosynthetic Analysis and Strategic Approach

The synthesis of the target molecule hinges on the formation of a diaryl ether bond. A logical retrosynthetic disconnection points to two key precursors: Methyl 3-hydroxythiophene-2-carboxylate and an activated 4-nitrophenyl electrophile. This strategy is realized through a copper-catalyzed Ullmann condensation, a classic and reliable method for the formation of C-O bonds between aryl and hydroxyl groups.

Caption: Retrosynthetic analysis of the target molecule.

The synthesis, therefore, is a two-stage process: first, the preparation of the crucial Methyl 3-hydroxythiophene-2-carboxylate intermediate, followed by the copper-catalyzed coupling reaction.

Part 1: Synthesis of the Key Intermediate: Methyl 3-hydroxythiophene-2-carboxylate

The synthesis of Methyl 3-hydroxythiophene-2-carboxylate is achieved through a well-established cyclization reaction involving methyl thioglycolate and methyl 2-chloroacrylate.

Reaction Mechanism

The reaction proceeds via a base-catalyzed Michael addition of the thiolate, generated from methyl thioglycolate, to the electron-deficient double bond of methyl 2-chloroacrylate. This is followed by an intramolecular Dieckmann-type condensation, leading to the formation of the thiophene ring. Subsequent tautomerization of the resulting enol affords the desired 3-hydroxythiophene product.

Caption: Workflow for the synthesis of the key intermediate.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Methyl thioglycolate | 106.14 | 10.6 g | 100 |

| Methyl 2-chloroacrylate | 120.54 | 12.05 g | 100 |

| Sodium Methoxide (30% in Methanol) | 54.02 | 18.0 g | 100 |

| Methanol (anhydrous) | 32.04 | 100 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Hydrochloric Acid (1 M) | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a stirred solution of methyl thioglycolate (10.6 g, 100 mmol) in anhydrous methanol (100 mL) under a nitrogen atmosphere at 0 °C, sodium methoxide (18.0 g of a 30% solution in methanol, 100 mmol) is added dropwise.

-

The resulting solution is stirred at 0 °C for 30 minutes.

-

A solution of methyl 2-chloroacrylate (12.05 g, 100 mmol) in anhydrous methanol (20 mL) is then added dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the addition of 1 M hydrochloric acid until the pH is approximately 7.

-

The methanol is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to afford the crude product.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 3-hydroxythiophene-2-carboxylate as a pale yellow solid.

Part 2: The Core Transformation: Ullmann Condensation for Aryl Ether Synthesis

The final step in the synthesis is the copper-catalyzed Ullmann condensation of Methyl 3-hydroxythiophene-2-carboxylate with a suitable 4-nitrophenylating agent, typically 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene. The higher reactivity of the fluoride as a leaving group in nucleophilic aromatic substitution often makes 1-fluoro-4-nitrobenzene the preferred reagent.

Mechanism of the Ullmann Condensation

The Ullmann condensation is a complex reaction, and its mechanism is still a subject of some debate. However, a generally accepted pathway involves the following key steps:

-

Formation of a Copper(I) Alkoxide: The base deprotonates the hydroxyl group of Methyl 3-hydroxythiophene-2-carboxylate, which then reacts with a copper(I) salt to form a copper(I) thiophene-alkoxide intermediate.

-

Oxidative Addition: The aryl halide (1-fluoro-4-nitrobenzene) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

-

Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired C-O bond of the final product and regenerate a copper(I) species, which can re-enter the catalytic cycle.

Caption: Catalytic cycle of the Ullmann condensation.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 3-hydroxythiophene-2-carboxylate | 158.17 | 1.58 g | 10 |

| 1-Fluoro-4-nitrobenzene | 141.10 | 1.41 g | 10 |

| Copper(I) Iodide (CuI) | 190.45 | 0.19 g | 1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 |

| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | 20 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Water | 18.02 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser are added Methyl 3-hydroxythiophene-2-carboxylate (1.58 g, 10 mmol), 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

The flask is evacuated and backfilled with nitrogen three times.

-

Anhydrous N,N-dimethylformamide (DMF, 20 mL) is added via syringe.

-

The reaction mixture is heated to 120 °C and stirred for 24 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the reaction mixture is poured into water (100 mL) and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to give the crude product.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate as a solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate.

Expected Analytical Data:

| Analysis | Expected Results |

| Appearance | Yellow to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2 (d, 2H, Ar-H), ~7.5 (d, 1H, Thiophene-H), ~7.1 (d, 2H, Ar-H), ~7.0 (d, 1H, Thiophene-H), ~3.9 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~163 (C=O), ~160 (Ar-C-O), ~145 (Ar-C-NO₂), ~140 (Thiophene-C-O), ~126 (Ar-CH), ~125 (Thiophene-CH), ~118 (Ar-CH), ~115 (Thiophene-CH), ~110 (Thiophene-C-CO₂Me), ~52 (OCH₃) |

| IR (KBr, cm⁻¹) | ν: ~3100 (Ar-H), ~2950 (C-H), ~1720 (C=O), ~1590, 1490 (Ar C=C), ~1520, 1340 (NO₂), ~1250 (Ar-O-C) |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₂H₉NO₅S, 280.02; found, to be determined. |

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the key intermediate, Methyl 3-hydroxythiophene-2-carboxylate, can be readily confirmed by standard analytical techniques before proceeding to the final step. The Ullmann condensation, while requiring careful execution, is a well-established reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and ensure complete consumption of the starting materials. The final product's identity and purity must be rigorously confirmed by the comprehensive characterization methods outlined above. Any significant deviation from the expected analytical data would necessitate further purification or a re-evaluation of the synthetic procedure.

Conclusion: A Reliable Pathway to a Versatile Intermediate

This in-depth technical guide provides a robust and well-documented protocol for the synthesis of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate. By detailing the synthesis of the key intermediate and the final copper-catalyzed coupling reaction, this guide offers researchers a reliable pathway to access this valuable heterocyclic building block. The emphasis on mechanistic understanding and detailed experimental procedures, coupled with comprehensive characterization, ensures the reproducibility and scientific integrity of the synthesis. This molecule's potential for further elaboration makes it a valuable asset in the pursuit of new discoveries in drug development and materials science.

References

-

Huddleston, P. R., & Barker, J. M. (1979). A convenient synthesis of methyl 3-hydroxythiophene-2-carboxylate. Synthetic Communications, 9(8), 731-734. [Link]

-

Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

-

Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)− O, C (aryl)− N, and C (aryl)− S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

An In-depth Technical Guide to Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characterization of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages predictive modeling for its physicochemical properties and spectroscopic data, alongside established synthetic methodologies for its preparation. The underlying chemical principles and rationale for the proposed experimental protocols are discussed in detail to provide a thorough understanding for researchers in drug discovery and organic synthesis.

Introduction

Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate is a novel organic compound that incorporates a thiophene carboxylate scaffold linked to a nitrophenyl group via an ether linkage. The thiophene ring is a privileged structure in medicinal chemistry, known for its diverse biological activities. The introduction of a nitrophenoxy substituent can significantly influence the molecule's electronic properties, reactivity, and potential as a bioactive agent. This guide aims to provide a detailed theoretical and practical framework for the study of this compound.

Chemical Structure and IUPAC Information

-

IUPAC Name: methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

-

CAS Number: 103790-37-0

-

Molecular Formula: C₁₂H₉NO₅S

-

Molecular Weight: 279.27 g/mol

Caption: Proposed synthesis of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate.

4.1. Starting Materials and Reagents

-

Methyl 3-hydroxythiophene-2-carboxylate [1][2]* 4-Fluoronitrobenzene

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

4.2. Step-by-Step Methodology

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Aryl Halide: Add 4-Fluoronitrobenzene (1.1 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

4.3. Causality Behind Experimental Choices

-

Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the hydroxyl group of the thiophene ester, forming the more nucleophilic phenoxide.

-

Choice of Solvent: DMF is a polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction.

-

Choice of Aryl Halide: 4-Fluoronitrobenzene is a suitable substrate for SNAr because the fluorine atom is a good leaving group, and the para-nitro group strongly activates the aromatic ring towards nucleophilic attack.

-

Inert Atmosphere: An inert atmosphere is recommended to prevent side reactions involving atmospheric moisture and oxygen.

Predicted Spectroscopic Data

The following spectroscopic data have been predicted using online tools and knowledge of characteristic spectral features for the functional groups present in the molecule. [3][4][5][6][7][8][9][10][11][12] 5.1. ¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.25 - 8.20 | d | 2H | Ar-H (ortho to -NO₂) |

| 7.55 | d | 1H | Thiophene-H |

| 7.10 - 7.05 | d | 2H | Ar-H (meta to -NO₂) |

| 6.90 | d | 1H | Thiophene-H |

| 3.90 | s | 3H | -OCH₃ |

5.2. ¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 163.5 | C=O (ester) |

| 162.0 | Ar-C-O |

| 155.0 | Thiophene-C-O |

| 142.0 | Ar-C-NO₂ |

| 128.0 | Thiophene-C |

| 126.0 | Ar-CH |

| 124.0 | Thiophene-CH |

| 118.0 | Ar-CH |

| 115.0 | Thiophene-C |

| 52.5 | -OCH₃ |

5.3. Infrared (IR) Spectroscopy (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | m | C-H stretch (aromatic) |

| 2950 | w | C-H stretch (aliphatic) |

| 1720 | s | C=O stretch (ester) |

| 1590, 1490 | s | C=C stretch (aromatic) |

| 1520, 1345 | s | N-O stretch (nitro group) |

| 1250 | s | C-O stretch (aryl ether) |

| 1100 | m | C-O stretch (ester) |

5.4. Mass Spectrometry (EI)

-

Predicted Molecular Ion (M⁺): m/z = 279

-

Predicted Major Fragments:

-

m/z = 248 ([M - OCH₃]⁺)

-

m/z = 220 ([M - COOCH₃]⁺)

-

m/z = 156 (Thiophene carboxylate fragment)

-

m/z = 123 (Nitrophenoxy fragment)

-

Potential Applications in Drug Development

While specific biological activities for Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate have not been reported, its structural motifs suggest several potential areas of interest for drug discovery:

-

Antimicrobial Agents: Thiophene derivatives are known to possess a broad spectrum of antimicrobial activities. The nitro group can also contribute to antimicrobial effects.

-

Enzyme Inhibitors: The molecule's structure could be a scaffold for the design of inhibitors for various enzymes, where the substituted thiophene ring can interact with the active site.

-

Signaling Pathway Modulation: The electronic nature of the compound suggests it could interact with components of cellular signaling pathways.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Conclusion

This technical guide provides a foundational understanding of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate, a compound with potential applications in medicinal chemistry. While experimental data is currently limited, the predicted physicochemical properties, a plausible synthetic route, and predicted spectroscopic data presented herein offer a robust starting point for researchers. The detailed protocols and the rationale behind them are intended to facilitate the synthesis and further investigation of this and related molecules.

References

-

Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

-

ChemAxon. (n.d.). Calculators and Predictors. Retrieved from [Link]

-

Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(20), 3799–3802. [Link]

-

PROSPRE. (n.d.). ¹H NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). MS Fragmenter. Retrieved from [Link]

-

Oxford Protein Informatics Group. (2016, September 26). Physical-chemical property predictors as command line tools. Retrieved from [Link]

-

EPFL. (n.d.). Web-based application for in silico fragmentation. Retrieved from [Link]

-

Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved from [Link]

-

Magné, V., Garnier, T., Danel, M., Pale, P., & Chassaing, S. (2015). CuI-USY as a Ligand-Free and Recyclable Catalytic System for the Ullmann-Type Diaryl Ether Synthesis. Organic Letters, 17(18), 4494–4497. [Link]

-

Assignment Point. (n.d.). Physical and Chemical properties of aromatic nitro compounds. Retrieved from [Link]

-

ResearchGate. (2023, July 15). How to predict IR Spectra?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

-

Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 128(33), 10694–10695. [Link]

-

Zhuravlev, F. A., & Sosnovskikh, V. Y. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 15, 2640–2648. [Link]

-

IR Spectra Predicting Tools - YouTube. (2023, December 9). Retrieved from [Link]

-

University of Washington. (n.d.). Data Analysis Tools. Retrieved from [Link]

-

Embibe. (n.d.). Nitro Compounds: Types, Synthesis, Properties and Uses. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of thiophene-2-carboxylates 4 a–k. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

EPFL. (n.d.). Online Mass Spectrometry Tools. Retrieved from [Link]

-

NMRDB. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). What are the physical properties of nitro compounds?. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Methyl 3-hydroxythiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. CASCADE [nova.chem.colostate.edu]

- 4. PROSPRE [prospre.ca]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. IR Spectrum Prediction Service - CD ComputaBio [computabio.com]

- 8. youtube.com [youtube.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Download NMR Predict - Mestrelab [mestrelab.com]

- 11. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 12. Simulate and predict NMR spectra [nmrdb.org]

¹H and ¹³C NMR spectral data of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate. As a molecule incorporating a disubstituted thiophene core linked to a nitro-activated phenoxy moiety, its precise structural verification is paramount for its application in medicinal chemistry and materials science. This document outlines the foundational principles for spectral acquisition, offers a detailed, predictive interpretation of the chemical shifts, multiplicities, and coupling constants, and explains the underlying electronic effects of the functional groups. The guide is structured to serve as a practical reference for researchers, ensuring confident structural elucidation and quality control.

Introduction: The Structural Significance of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring, a key scaffold in numerous pharmaceutical agents.[1][2] The substitution pattern—a methyl ester at the C2 position and a 4-nitrophenoxy group at the C3 position—creates a unique electronic and steric environment. The 4-nitrophenoxy group is a common pharmacophore and a reactive handle for further synthetic transformations, while the thiophene ester serves as a versatile building block.[3]

Accurate structural confirmation is the bedrock of any chemical research or drug development pipeline. NMR spectroscopy stands as the most powerful and definitive technique for the non-destructive elucidation of molecular structures in solution.[4] This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra, grounded in established spectroscopic principles, to facilitate the unambiguous identification of this specific molecule.

Below is the chemical structure and a numbering scheme used for the subsequent spectral assignments.

Caption: Structure of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate.

Experimental Protocols for High-Fidelity NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology represents a robust, self-validating system for the analysis of small organic molecules like the topic compound.

Sample Preparation

-

Solvent Selection : Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing power for a wide range of organic compounds and its relatively clean spectral window. Other solvents like DMSO-d₆ may be used if solubility is an issue, but this will alter chemical shifts.[5][6]

-

Concentration : Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of CDCl₃.

-

Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Filtration : Transfer the solution to a 5 mm NMR tube, filtering through a small cotton or glass wool plug in a pipette if any particulate matter is visible.

Spectrometer Configuration and Data Acquisition

A standard workflow for NMR data acquisition is depicted below. This process ensures the magnetic field is optimized and the correct parameters are set for both proton and carbon experiments.[1][2]

Caption: Standard workflow for NMR data acquisition and analysis.

¹H NMR Acquisition Parameters:

-

Pulse Sequence : Standard single-pulse (zg30).

-

Spectral Width : ~12-15 ppm, centered around 6 ppm.

-

Number of Scans : 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1) : 2-5 seconds to allow for full proton relaxation.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon.

-

Spectral Width : ~200-220 ppm.

-

Number of Scans : A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance (~1.1%) of the ¹³C isotope.[2]

Analysis and Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting).[7][8]

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 (Thiophene) | ~7.6 - 7.8 | Doublet (d) | JH4-H5 ≈ 5-6 | 1H |

| H4 (Thiophene) | ~7.2 - 7.4 | Doublet (d) | JH4-H5 ≈ 5-6 | 1H |

| H3'/H5' (Phenoxy) | ~8.2 - 8.4 | Doublet (d) | JH2'H3' ≈ 8-9 | 2H |

| H2'/H6' (Phenoxy) | ~7.1 - 7.3 | Doublet (d) | JH2'H3' ≈ 8-9 | 2H |

| -OCH₃ (Methyl Ester) | ~3.8 - 3.9 | Singlet (s) | - | 3H |

Rationale and Interpretation

-

Thiophene Protons (H4, H5) : The two protons on the thiophene ring are expected to appear as two distinct doublets due to coupling with each other (J ≈ 5-6 Hz, a typical value for vicinal coupling in thiophenes).[9] H5 is predicted to be downfield of H4. This is because H5 is adjacent to the sulfur atom and influenced by the electron-withdrawing ester group at C2, while H4 is adjacent to the electron-donating (by resonance) phenoxy group at C3.

-

Phenoxy Protons (H2'/H6' and H3'/H5') : The protons on the 4-nitrophenoxy ring form a classic AA'BB' system, which often appears as two distinct doublets for simplicity.

-

The protons ortho to the strongly electron-withdrawing nitro group (H3'/H5') will be significantly deshielded and appear far downfield, typically above 8.0 ppm.[10]

-

The protons ortho to the ether linkage (H2'/H6') will be more shielded and appear further upfield, with a typical coupling constant of J ≈ 8-9 Hz to their neighbors.

-

-

Methyl Ester Protons (-OCH₃) : The three protons of the methyl ester group are chemically equivalent and have no neighboring protons, thus they will appear as a sharp singlet. Their chemical shift around 3.8-3.9 ppm is characteristic for methyl esters.[11]

Analysis and Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Chemical shifts are highly sensitive to the electronic effects of neighboring atoms and functional groups.[12]

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~162 - 165 | Typical range for an α,β-unsaturated ester carbonyl. |

| C4' (Phenoxy) | ~147 - 150 | Aromatic carbon directly attached to the electron-withdrawing NO₂ group. |

| C1' (Phenoxy) | ~158 - 162 | Aromatic carbon attached to the ether oxygen, significantly downfield. |

| C3 (Thiophene) | ~145 - 150 | Thiophene carbon attached to the ether oxygen. |

| C2 (Thiophene) | ~125 - 130 | Thiophene carbon attached to the ester group. |

| C5 (Thiophene) | ~130 - 135 | Unsubstituted α-carbon in a substituted thiophene. |

| C4 (Thiophene) | ~115 - 120 | Unsubstituted β-carbon, shielded by the adjacent phenoxy group. |

| C3'/C5' (Phenoxy) | ~125 - 128 | Aromatic carbons ortho to the nitro group. |

| C2'/C6' (Phenoxy) | ~118 - 122 | Aromatic carbons ortho to the ether oxygen. |

| -OCH₃ (Methyl Ester) | ~52 - 54 | Characteristic shift for a methyl ester carbon.[11] |

Rationale and Interpretation

-

Carbonyl and sp² Carbons : The ester carbonyl carbon (C=O) is expected at the lowest field (furthest downfield) due to the strong deshielding effect of the double-bonded oxygen. The remaining sp² carbons of the thiophene and benzene rings appear in the typical aromatic region (δ 110-165 ppm).

-

Quaternary Carbons : Carbons attached to heteroatoms (O, S) or electron-withdrawing groups are shifted significantly downfield. C1' and C3, both attached to the ether oxygen, will be among the most downfield of the ring carbons. C4', attached to the nitro group, will also be strongly deshielded.

-

Thiophene Carbons : The chemical shifts of the thiophene carbons are influenced by the substituents. C3 will be the most downfield due to the directly attached oxygen. The relative positions of C2, C4, and C5 are determined by the combined electronic effects of the ester and phenoxy groups.[1][13]

-

Methyl Carbon : The sp³-hybridized methyl carbon of the ester group will appear at the highest field (furthest upfield), consistent with its aliphatic nature.[11]

Conclusion

The structural confirmation of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate can be confidently achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The key diagnostic features to look for are:

-

In ¹H NMR : Two doublets for the thiophene protons, a characteristic AA'BB' pattern for the 4-nitrophenoxy group with one doublet significantly downfield (>8.0 ppm), and a singlet around 3.8 ppm for the methyl ester.

-

In ¹³C NMR : The presence of a carbonyl signal (~162 ppm), ten distinct sp² carbon signals in the aromatic region, and a single upfield sp³ signal (~52 ppm) for the methyl group.

This guide provides the foundational data and interpretive logic necessary for researchers to verify the identity and purity of this compound, ensuring the integrity of subsequent scientific investigations.

References

- BenchChem. (n.d.). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.

- BenchChem. (n.d.). A Comparative Guide to 1H and 13C NMR Characterization of 3-Thienyl Substituted Compounds.

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Supplementary Information. (n.d.). Instrumentation. Royal Society of Chemistry. Retrieved from [Link]

-

Gronowitz, S., et al. (2025). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. Retrieved from [Link]

-

University of Wisconsin, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

Briel, D., et al. (1999). 3-Amino-5-phenoxythiophenes: syntheses and structure-function studies of a novel class of inhibitors of cellular L-triiodothyronine uptake. Journal of Medicinal Chemistry, 42(10), 1849-54. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Amino-5-phenoxythiophenes: syntheses and structure-function studies of a novel class of inhibitors of cellular L-triiodothyronine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. azooptics.com [azooptics.com]

- 5. reddit.com [reddit.com]

- 6. tandfonline.com [tandfonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. acdlabs.com [acdlabs.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 13C NMR spectrum [chemicalbook.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. researchgate.net [researchgate.net]

Mass spectrometry analysis of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

Authored by a Senior Application Scientist

Introduction

Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate is a compound of increasing interest within pharmaceutical development and organic synthesis. Its molecular architecture, featuring a thiophene core, a nitrophenoxy moiety, and a methyl ester group, presents a unique analytical challenge. Mass spectrometry (MS) stands as the definitive technique for the structural elucidation and quantification of this and similar molecules. This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound, designed for researchers, scientists, and drug development professionals. Our focus extends beyond mere procedural steps to elaborate on the underlying principles and causalities that inform expert analytical choices.

Section 1: Physicochemical Properties and Their Mass Spectrometric Implications

Understanding the inherent chemical properties of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate is fundamental to developing a robust MS-based analytical method. The molecule's behavior during ionization and fragmentation is dictated by its structure.

| Property | Value | Implication for MS Analysis |

| Chemical Formula | C₁₂H₉NO₅S | Defines the elemental composition for accurate mass calculations. |

| Average Molecular Weight | 279.27 g/mol | Approximate mass used for low-resolution MS. |

| Monoisotopic Mass | 279.0201 Da | The exact mass of the most abundant isotopic species, critical for high-resolution mass spectrometry (HRMS) identification. |

| Key Functional Groups | Thiophene Ring, Ether Linkage, Nitro Group, Methyl Ester | These sites govern the molecule's polarity, ionization efficiency, and fragmentation pathways. The nitro group and ester are electron-withdrawing, while the ether oxygen and thiophene sulfur are potential sites for protonation. |

Section 2: Ionization Technique Selection: The Rationale

The choice of ionization technique is the most critical parameter in MS analysis, as it must generate gas-phase ions from the analyte with maximum efficiency and minimal unwanted degradation. For a molecule like Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate, two primary techniques are considered: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Expert Recommendation: Electrospray Ionization (ESI)

ESI is the preferred method for this analysis. As a "soft" ionization technique, it excels at ionizing moderately polar, thermally labile small molecules, minimizing in-source fragmentation and preserving the crucial molecular ion.[1][2]

-

Causality : The presence of heteroatoms (oxygen and sulfur) provides sites for protonation ([M+H]⁺) in positive ion mode or deprotonation in negative ion mode. ESI is highly compatible with liquid chromatography (LC), making it ideal for LC-MS workflows that are standard for purity assessment and quantification in complex matrices.[3]

-

Ionization Mode :

-

Positive Ion Mode (+ESI) : This is the primary recommendation. Protonation is likely to occur on the thiophene sulfur or the ether oxygen, leading to a strong signal for the pseudomolecular ion [M+H]⁺ at m/z 280.0279.

-

Negative Ion Mode (-ESI) : This is a viable alternative. The electron-withdrawing nature of the nitro group can facilitate the formation of a molecular anion [M]⁻ or adducts.

-

Section 3: The Analytical Workflow: From Sample to Spectrum

A successful analysis relies on a meticulously planned and executed workflow. Each step is designed to ensure data integrity and reproducibility.

A [label="Step 1: Sample Preparation\n(Dissolution & Dilution)"]; B [label="Step 2: LC Separation\n(Reversed-Phase HPLC)"]; C [label="Step 3: Ionization\n(Electrospray - ESI)"]; D [label="Step 4: Mass Analysis (MS1)\n(High-Resolution Full Scan)"]; E [label="Step 5: Precursor Ion Selection"]; F [label="Step 6: Fragmentation (MS/MS)\n(Collision-Induced Dissociation)"]; G [label="Step 7: Fragment Ion Analysis"]; H [label="Step 8: Data Interpretation\n(Structure Confirmation & Quantification)"];

A -> B [label="Inject into LC"]; B -> C [label="Elute to MS"]; C -> D [label="Generate Ions"]; D -> E [label="Isolate [M+H]⁺"]; E -> F [label="Induce Collisions"]; F -> G [label="Detect Fragments"]; G -> H [label="Process Spectrum"]; }

Caption: A logical workflow for the LC-MS/MS analysis of the target compound.

Protocol 1: Sample Preparation for LC-MS Analysis

This protocol is designed for a pure standard or a relatively clean sample matrix. For complex matrices like plasma, a protein precipitation or solid-phase extraction (SPE) step would be necessary.[4][5][6]

-

Stock Solution Preparation : Accurately weigh ~1 mg of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate and dissolve it in 1 mL of a suitable organic solvent (e.g., Acetonitrile or Methanol) to create a 1 mg/mL stock solution. Ensure complete dissolution.

-

Working Solution Preparation : Perform a serial dilution of the stock solution using a 50:50 mixture of Acetonitrile:Water. A final concentration in the range of 1-10 µg/mL is typically a good starting point for direct infusion or LC-MS analysis.[7]

-

Filtration (Optional but Recommended) : If any particulates are visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system and MS source.[7]

-

Blank Preparation : Prepare a blank sample using the same solvent as the working solution. This is crucial for identifying background noise and carryover.[7]

Protocol 2: Recommended LC-MS/MS Parameters

The following parameters provide a robust starting point for method development on a standard high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) system.

| Parameter | Recommended Setting | Rationale & Expert Insight |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | The nonpolar C18 stationary phase is ideal for retaining this moderately hydrophobic molecule, providing good separation from solvent fronts and potential impurities. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier promotes protonation in positive ESI mode, enhancing the [M+H]⁺ signal. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with good elution strength and UV transparency, and it is compatible with ESI. |

| LC Gradient | Start at 5% B, ramp to 95% B over 5-10 min, hold, re-equilibrate | A gradient elution ensures the compound elutes as a sharp, symmetrical peak, improving sensitivity and resolution. |

| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient chromatography without excessive backpressure. |

| Ionization Mode | Positive Electrospray (ESI+) | As discussed, this mode is expected to yield the most sensitive and stable protonated molecular ion. |

| MS Scan Mode | Full Scan (MS1) & Tandem MS (MS/MS) | An initial full scan identifies the [M+H]⁺ precursor ion. A subsequent data-dependent MS/MS experiment fragments this precursor to generate a structural fingerprint. |

| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation in the collision cell. |

| Collision Energy (CE) | Stepped (e.g., 10, 20, 40 eV) | Using a range of collision energies ensures the generation of a rich fragmentation spectrum, capturing both low-energy (major fragments) and high-energy (smaller fragments) dissociation pathways. |

Section 4: Fragmentation Analysis and Structural Elucidation

The MS/MS spectrum provides a unique structural fingerprint of the molecule. Based on established fragmentation rules for nitroaromatics, esters, and ethers, we can predict the fragmentation pattern of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate.[8][9][10] The high charge-stabilizing ability of aromatic systems often results in the presence of a clear molecular ion.[8]

Predicted Fragmentation Pathway

Upon collision-induced dissociation (CID) of the precursor ion [M+H]⁺ (m/z 280.0), several key fragmentation routes are anticipated. The most labile bonds are typically the ether C-O bond and the ester C-O bond.

// Node styles Precursor [label="[M+H]⁺\nm/z 280.0", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="Fragment A\nm/z 249.0", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag2 [label="Fragment B\nm/z 141.0", fillcolor="#FBBC05", fontcolor="#202124"]; Frag3 [label="Fragment C\nm/z 139.0", fillcolor="#34A853", fontcolor="#FFFFFF"]; Frag4 [label="Fragment D\nm/z 111.0", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges with labels for neutral loss Precursor -> Frag1 [label="-OCH₃ (31 Da)"]; Precursor -> Frag2 [label="- C₇H₄NO₃ (150 Da)"]; Precursor -> Frag3 [label="- C₅H₄O₂S (140 Da)"]; Frag2 -> Frag4 [label="- CO (28 Da)"]; }

Caption: Key fragmentation routes for the protonated parent molecule.

Interpretation of Key Fragment Ions

The table below summarizes the expected high-resolution masses of the major fragments, which serve as diagnostic markers for the compound's identity.

| Ion | Predicted m/z (Monoisotopic) | Proposed Formula | Neutral Loss | Structural Rationale |

| [M+H]⁺ | 280.0279 | [C₁₂H₁₀NO₅S]⁺ | - | Protonated parent molecule. |

| Fragment A | 249.0174 | [C₁₁H₇NO₅S]⁺ | •OCH₃ (31.0184 Da) | Loss of the methoxy radical from the ester group, a common fragmentation for methyl esters.[10] |

| Fragment B | 141.0010 | [C₅H₂O₂S]⁺ | C₇H₈NO₃ | Cleavage of the ether bond, with charge retention on the thiophene portion. |

| Fragment C | 139.0242 | [C₆H₄NO₃]⁺ | C₆H₅O₂S | Cleavage of the ether bond, with charge retention on the nitrophenoxy portion. |

| Fragment D | 111.0091 | [C₄H₄OS]⁺ | CO (27.9949 Da) | Subsequent loss of carbon monoxide from Fragment B, characteristic of carboxyl-containing fragments.[11] |

Section 5: Trustworthiness and System Validation

To ensure the trustworthiness of the analytical results, the methodology must be self-validating.

-

Mass Accuracy : Calibrate the mass spectrometer before analysis. For high-resolution instruments (e.g., Q-TOF, Orbitrap), the measured mass of the precursor and fragment ions should be within 5 ppm of the theoretical calculated mass.

-

Isotopic Pattern : The observed isotopic pattern for the molecular ion should match the theoretical pattern calculated from its elemental formula (C₁₂H₉NO₅S). The presence of sulfur gives a characteristic A+2 peak ([³⁴S]) that is approximately 4.5% of the A peak ([³²S]).

-

Blanks and Carryover : Injecting a solvent blank after a high-concentration sample is essential to check for carryover, ensuring that subsequent analyses are not contaminated.[7]

Conclusion

The mass spectrometric analysis of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate is a nuanced process that relies on a systematic approach grounded in the fundamentals of chemistry and instrumentation. By leveraging a soft ionization technique like ESI, coupled with high-resolution tandem mass spectrometry, one can achieve unambiguous identification and structural characterization. The predictive fragmentation framework detailed in this guide, combined with rigorous experimental protocols, provides a reliable and robust strategy for researchers in pharmaceutical and chemical analysis, ensuring data of the highest scientific integrity.

References

- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan.

- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.

- Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.

- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.

- Preparing Samples for LC-MS/MS Analysis.

- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.

- Mass Spectrometry of Nitro and Nitroso Compounds.

- Ionization Methods in Organic Mass Spectrometry.

- Ioniz

- Ioniz

- Mass Spectrometry - Fragmentation P

- Mass Spectrometry: Fragment

Sources

- 1. as.uky.edu [as.uky.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 4. tecan.com [tecan.com]

- 5. spectroscopyeurope.com [spectroscopyeurope.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

Introduction: Deciphering Molecular Architecture through Vibrational Spectroscopy

Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate is a multifaceted organic molecule, presenting a rich landscape for spectroscopic investigation. Its structure integrates a thiophene core, a versatile heterocyclic scaffold prevalent in medicinal chemistry, with a nitrophenoxy substituent and a methyl ester group.[1][2] This unique combination of functional groups makes infrared (IR) spectroscopy an indispensable tool for its structural elucidation and quality control. IR spectroscopy probes the vibrational modes of a molecule, providing a distinct "fingerprint" that is exquisitely sensitive to its constituent functional groups and their chemical environment. This guide offers a comprehensive analysis of the infrared spectrum of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate, providing researchers, scientists, and drug development professionals with the foundational knowledge to interpret its spectral features with confidence. We will dissect the molecule into its core functional components, predict their characteristic vibrational frequencies, and outline a robust experimental protocol for acquiring high-quality spectral data.

Molecular Structure and Functional Group Analysis

To comprehend the infrared spectrum of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate, a systematic examination of its individual functional groups is paramount. The molecule's structure dictates the specific vibrational modes—stretching, bending, and rocking—that are IR-active.

Caption: Key functional groups of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate.

Predicted Infrared Absorption Profile

The infrared spectrum of this molecule will be a superposition of the absorption bands corresponding to each of its functional moieties. The following sections detail the expected vibrational frequencies and their assignments.

The Aromatic Nitro (NO₂) Group: A Tale of Two Intense Bands

The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its two strong and characteristic stretching vibrations.[3][4] These arise from the asymmetric and symmetric stretching of the N-O bonds.

-

Asymmetric NO₂ Stretch: A very strong absorption is anticipated in the range of 1550-1475 cm⁻¹ .[5] For aromatic nitro compounds, this band is typically found between 1550 and 1500 cm⁻¹.[4] The high intensity of this peak is a direct consequence of the large change in dipole moment during the vibration of the highly polar N-O bonds.[4]

-

Symmetric NO₂ Stretch: A second strong band, corresponding to the symmetric stretch, is expected between 1360-1290 cm⁻¹ .[5] In aromatic nitro compounds, this peak generally appears from 1390 cm⁻¹ to 1330 cm⁻¹.[4] The presence of this pair of intense "eye teeth" in the spectrum is a strong diagnostic indicator for the nitro group.[4]

-

Other Vibrations: A medium intensity scissoring vibration may also be observed in the 890-835 cm⁻¹ region.[4]

The Methyl Ester (-COOCH₃) Functionality

The methyl ester group contributes several distinct and diagnostically useful absorption bands.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected for the carbonyl stretch. For a saturated ester, this typically appears around 1735 cm⁻¹.[6] The conjugation with the thiophene ring may slightly lower this frequency to the 1730-1715 cm⁻¹ range.[7]

-

C-O Stretches: Esters exhibit two distinct C-O stretching vibrations.[8] These appear as two or more bands in the region of 1300-1000 cm⁻¹ .[7] One of these bands, often associated with the C-O bond adjacent to the carbonyl group, is typically strong and found between 1300-1200 cm⁻¹. The other, related to the O-CH₃ bond, appears in the 1150-1000 cm⁻¹ region.

The Thiophene Ring System

The substituted thiophene ring will give rise to a series of characteristic absorptions.

-

C-H Stretching: A weak band around 3100 cm⁻¹ can be attributed to the aromatic C-H stretching vibrations of the thiophene ring.[9]

-

Ring Stretching (C=C and C-C): Aromatic and heteroaromatic rings display a series of skeletal stretching vibrations in the 1650-1430 cm⁻¹ region.[10] For 2-substituted thiophenes, bands can be observed around 1532-1514 cm⁻¹, 1454-1430 cm⁻¹, and 1367-1347 cm⁻¹.[11]

-

C-H In-plane and Out-of-plane Bending: C-H in-plane bending vibrations for thiophene derivatives appear in the 1283-909 cm⁻¹ range, while out-of-plane bending occurs between 832-710 cm⁻¹.[11]

-

C-S Stretching: The C-S stretching modes are typically weaker and can be found in the 710-687 cm⁻¹ region.[11]

The Aryl Ether (-O-) Linkage

The phenoxy group introduces characteristic C-O-C stretching vibrations.

-

Asymmetric C-O-C Stretch: Aryl alkyl ethers display a strong, prominent band for the asymmetric C-O-C stretch in the 1300-1200 cm⁻¹ region.[12] For anisole (methyl phenyl ether), this appears around 1250 cm⁻¹.[13][14]

-

Symmetric C-O-C Stretch: A second, often weaker, band corresponding to the symmetric stretch is expected around 1050-1010 cm⁻¹ .[12]

Summary of Predicted IR Absorptions

The following table consolidates the expected key infrared absorption bands for Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate.

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3100 | Weak | C-H Stretch | Thiophene Ring |

| 1730-1715 | Strong | C=O Stretch | Methyl Ester |

| 1650-1430 | Medium-Weak | C=C and C-C Ring Stretching | Thiophene & Phenyl Rings |

| 1550-1475 | Very Strong | Asymmetric NO₂ Stretch | Nitro Group |

| 1360-1290 | Strong | Symmetric NO₂ Stretch | Nitro Group |

| 1300-1200 | Strong | Asymmetric C-O-C Stretch | Aryl Ether & Ester |

| 1150-1000 | Medium-Strong | Symmetric C-O-C Stretch | Aryl Ether & Ester |

| 890-835 | Medium | NO₂ Scissoring | Nitro Group |

| 832-710 | Medium | C-H Out-of-plane Bending | Thiophene Ring |

| 710-687 | Weak | C-S Stretch | Thiophene Ring |

Experimental Protocol: Acquiring a High-Fidelity Infrared Spectrum

The following protocol outlines a self-validating system for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate.

Sample Preparation (Attenuated Total Reflectance - ATR)

ATR is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.

-

Step 1.1: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty ATR accessory. This is a critical step to subtract the spectral contributions of the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Step 1.2: Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal.

-

Step 1.3: Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Step 1.4: The pressure should be sufficient to maximize the signal without damaging the crystal. Most modern instruments have a pressure indicator.

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Instrument Parameters and Data Acquisition

-

Step 2.1: Set the spectral range to 4000-400 cm⁻¹.

-

Step 2.2: Select a resolution of 4 cm⁻¹. This is sufficient for most routine structural characterizations.

-

Step 2.3: Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

-

Step 2.4: Acquire the sample spectrum.

-

Step 2.5: The resulting spectrum should be automatically ratioed against the previously collected background spectrum, yielding the absorbance spectrum of the sample.

Data Processing and Validation

-

Step 3.1: Perform a baseline correction if necessary to ensure the baseline is flat at 0 absorbance in regions with no sample absorption.

-

Step 3.2: Use the instrument's software to label the peak positions (in cm⁻¹) of the significant absorption bands.

-

Step 3.3: Validate the spectrum by comparing the obtained peak positions with the expected values for the known functional groups. The presence of the very strong NO₂ asymmetric stretch and the strong ester C=O stretch are key validation points.

Conclusion: A Spectroscopic Signature

The infrared spectrum of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate is a rich tapestry of vibrational information. By systematically dissecting the molecule into its constituent functional groups—the aromatic nitro group, the methyl ester, the thiophene ring, and the aryl ether linkage—we can confidently predict and assign its major absorption bands. The two prominent, intense absorptions of the nitro group, coupled with the strong carbonyl stretch of the ester and the characteristic C-O stretches of the ether and ester, provide a robust and unique spectroscopic signature. This guide provides the theoretical framework and a practical, validated protocol for researchers to effectively utilize infrared spectroscopy in the characterization and analysis of this complex and pharmaceutically relevant molecule.

References

- The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 1959. [URL: https://vertexaisearch.cloud.google.

- Infrared of nitro compounds. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCVh4aPY7c6bKUE-axAnmpCI-tfvOZ0RCgYYPZa_XNh-litnFK2hgTBZ4AQQHioblQZFxCSkXa0oND60qec3iWeeTevsEBdlbvA4WvxGuZxbY9HH-j5AhpezHMVOQQcyG5-8b6lqAB_8vtF3jTWlu3JkJuAytbuSgSbS0KNgRHY0oc4xvIOpuHRA==]

- Smith, B. C. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online, 2020. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnzMRr0zXhhikW32hy9F9Tv6uGhKA1Lu2R7571OqR93vYHlOlbXkm_YK4tz6ToIWC82JETVAXfDxcCI5c88XAXIQhatRKj_az9-BCF1oPzqZlqHBme1UvoiCQ2Lq8HtrUtKJSMTgRSpDC9QPCU9DczkXvK_UKRk6UvUBkGkHacNuvxxJFYe9QJdCc4HFIREbvC82fw1Aj00jBlU-f5OssQlWgdmOU=]

- Shreve, O. D., et al. Infrared Absorption Spectra. Some Long-Chain Fatty Acids, Esters, and Alcohols. Analytical Chemistry, 1951. [URL: https://vertexaisearch.cloud.google.

- Spectroscopy of Ethers. Fiveable. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHidPsGGIm6kiiPqH6EzjmmbXX6sbF4YwsU5n2EDkBD9uOfULdIDVe2Rt1ZiHeb3DH6SI7jaA8kFis39G7OPuj5VLxdldLK9Z0XjhoBW4W4qO8EEdIZXkeKPJKSxzCPLXddjFPcVwykm6hqNiD8e4Ai2R0BN8En-Xxa8oe7zisb5d3e-mB34DE6EDdTHqjgauVk5mWO]

- Khaikin, L. S., et al. IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Structural Chemistry, 2011. [URL: https://www.researchgate.

- IR Spectroscopy Tutorial: Nitro Groups. University of Calgary. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHkJONBRnb6Dn8xRCWGhRy0Aa947KyOIkUEszPEVmjcjKD777OU93uUlkom22mHaJC-a81EflO5hVY12JTOP1HIzQMhFPZqXfQhzXvFb4ChdPgekt0W7xIE2h62rcAVjDB5loFIOyYDjbeO4cDRtJ7UKp9yDBv3YIn]

- Ether Infrared spectra. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH34YgvPideh9ql9tX8daQ8MNRBQ-lrTMMRAk93Lt_JdbANntTT_gylwsMT4MJllUQRoK6lmnTE7p4xFo90cBfBwzBctGeSQ1VhiFSsOfUJLpeKQtzcWXERlBAu2R5r9pyRXGayJC4QA01Ig4ep6tg5viEGCI5gyEKVugiqxn4wIxpiLoo=]

- Mary, Y. S., et al. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 2014. [URL: https://www.iosrjournals.org/iosr-jac/papers/vol7-issue1/Version-3/H07134858.pdf]

- IR spectra at the maximum emission point of phenoxy (a) and phenyl... ResearchGate. [URL: https://www.researchgate.net/figure/IR-spectra-at-the-maximum-emission-point-of-phenoxy-a-and-phenyl-systems-b-The_fig2_359146182]

- Smith, B. C. The C-O Bond III: Ethers By a Knockout. Spectroscopy Online, 2017. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4KCFp0BALiAdtUbwf8b9JO4Cpf16Vj-lmsOF3DsTeZtnv7Xqpt2_xM1LxdidHDhxxYPFESxSdR-RPWxpATIrzlM2-V-fVOFer1u3_N7YQyPOrAsSaOB9_XhcrjufYDv8WPh6cwaabprcnk-wEuQkyMjIZjBtX1AbHgDcwS0TZ]

- Beal, R. W., & Brill, T. B. Vibrational behavior of the -NO2 group in energetic compounds. Applied Spectroscopy, 2005. [URL: https://pubmed.ncbi.nlm.nih.gov/18028616/]

- Beal, R. W., & Brill, T. B. Vibrational Behavior of the −NO2 Group in Energetic Compounds. Applied Spectroscopy, 2005. [URL: https://www.researchgate.net/publication/5842884_Vibrational_Behavior_of_the_-NO2_Group_in_Energetic_Compounds]

- Epstein, L. M., et al. Nitro group vibrations in spectra of nitroaromatic compounds with donor substituents. Spectrochimica Acta Part A: Molecular Spectroscopy, 1981. [URL: https://www.scilit.net/article/2a6886e08f5155f5242d59b3986700c0]

- Shubber, W. A. A DFT Study on the Vibrational and Electronic Spectra of 2-Carbaldehyde Oxime-5-Nitrothiophene Molecule. International Journal of Pharmaceutical Sciences Review and Research, 2017. [URL: https://globalresearchonline.net/journalcontents/v46-2/23.pdf]

- Experimental and theoretical IR spectra of thiophene. ResearchGate. [URL: https://www.researchgate.

- Furtos, G., et al. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Molecules, 2023. [URL: https://www.mdpi.com/1420-3049/28/13/5155]

- Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-RMV8vTlekLpdbXujbM84e5WyRDK6WsL9Wae3WAKkKb7ARSb9D0m3FoToMKAywOoJCFU_CV_ApI3pl8BHDb--XPSsmRpI4vdcSBhs0-ALH-ecwiKZWOJJ6weKFmIbdgAsPzv6LdbvZimIS0Ls0u13naQgscp3AXfa21zTnyWS5RM-Ppnc]

- Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube, 2021. [URL: https://www.youtube.

- FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate. [URL: https://www.researchgate.net/figure/FT-IR-spectra-a-thiophene-2-carbaldehyde-b-isonicotinohydrazide-c-E-N_fig1_349079521]

- Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRHG5-pRIy4mqEJI4jisnwiV1MEJq9UblA2K2ekgaXcsbJONQclroivAgFwxVtxVfrIvS-cK9MWFC3Qoqcc-V_Wp5zKjZI4kA4urLbGHdyLsyTplBYeOQ7GsrMoqwZTAfl-q2lanDfblHc_-6AS9T6vYn8CTGx7GbTC9r1jtnYryY8AQrUXNKgDYmRxNyDqw7jE7ove_pTZ3Cp-y7jAZxs]

- IR Spectroscopy of Esters. Vernier. [URL: https://www.vernier.com/experiment/cmv-33_ir-spectroscopy-of-esters/]

- Kross, R. D., & Fassel, V. A. The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 1957. [URL: https://pubs.acs.org/doi/10.1021/ja01560a029]

- Ultraviolet and infrared spectra of some aromatic nitro-compounds. Journal of the Chemical Society (Resumed), 1957. [URL: https://pubs.rsc.org/en/content/articlelanding/1957/jr/jr9570004467]

- IR spectra of a carboxylic acid, alcohol, and ester. University of Colorado Boulder. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe5bGz-mc09RdV7WZGxDbid7GQiQjwMGAnUX2rL_ivJn1CjQ3Y78OOC7Sc93fMq9swZ78niylZMhuwNL6cdMOPz5AGqznZLT5OG9nFNTIbNGbCp2X4-8sMWqPb8eL_RAv9_V1aNemFK3x58k4yTKCr8DbutUf4uecYN-w=]

- Smith, B. C. The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online, 2018. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEWoxF7q19sOdgQXN67ft_wzN9ZRIFXn13FL-qUEOYM4f5obSWZKtHx7xZOJZTp9Q1PMQcaI86mmu3JLDQ_RpKfgD9DmxX6Dmfbcq9qkEm2bHys5e6qmftJWoiOTtAReHbUyx4f0vLyfIIwfRF_ycy_656zw76Tf8ySyGSF4VUG4r1kuhjHcUW]

- FT-IR spectrum of Fatty acid methyl esters. ResearchGate. [URL: https://www.researchgate.

- Thiophene-2-carboxylate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- Spectroscopy of Ethers. Organic Chemistry | OpenStax. [URL: https://openstax.org/books/organic-chemistry/pages/18-8-spectroscopy-of-ethers]

- FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. [URL: https://www.researchgate.

- Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. Spectrometrics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAYNcJVcpMvEuq-6UmFW_8s_Giw8VIE3Y5668u_ueaKtj78BUeFJoXB_alfur-TNM4XygASwB5qPlaTZLJvi-2Uu1zXaKI1M-4buZFYZZKoGoYqLbEf4ef-PcZbZY9V1e24F1T7ij3itWiWWiHDzYTFriHvC0rT13_fbEG-loLTAgteemPMmt4Gny1u6KHGg==]

- Singh, S., et al. Studies of synthesis, structural features of Cu(I) thiophene-2-thiocarboxylates and unprecedented desulfurization of Cu(II) thiocarboxylate complexes. Dalton Transactions, 2012. [URL: https://pubmed.ncbi.nlm.nih.gov/22024710/]

- IR Spectroscopy Tutorial: Esters. University of Calgary. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi3orofFKoReyyI034044v7jR9RRxmHjbAGH8LmvmTkU6_fI0pp386tDKzfFYgBhvYbAUIOdsmZP1V6_hAN0I4SUiDFHiuUrUR9Mw6fJuasnJoNIE0cqc3Z0bcN70IrY4B_MHQ7OpQTZ8gdQX7yYMT705Bn3NtvSuv]

- Thiophene-2-carboxylic acid. SpectraBase. [URL: https://spectrabase.com/spectrum/KYdRBlgnjnK]

- Doumenq, P., et al. GC/FT-IR Analysis of Fatty Acid Methyl Esters. Applied Spectroscopy, 1992. [URL: https://opg.optica.org/as/abstract.cfm?uri=as-46-4-626]

- Ethanol, 2-phenoxy-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C122996&Type=IR-SPEC&Index=1]

- thiophene-2-carboxylic acid 2-thienyl ester. SpectraBase. [URL: https://spectrabase.com/spectrum/BXC2cfXpYWo]

- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]

- Acetic acid, phenoxy-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C122985&Type=IR-SPEC&Index=1]

- Methyl 3-Amino-5-(4-nitrophenyl)thiophene-2-carboxylate. Chem-Impex. [URL: https://www.chemimpex.com/products/09935]

- Thiophene (C4H4S). VPL. [URL: https://vpl.astro.washington.edu/spectra/c4h4s.htm]

- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/11%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]

- METHYL 3-(4-CHLORO-2-NITROPHENOXY)THIOPHENE-2-CARBOXYLATE. Matrix Fine Chemicals. [URL: https://www.matrix-fine-chemicals.

- methyl 3-(4-aminophenoxy)-2-thiophene carboxylate. CymitQuimica. [URL: https://www.cymitquimica.

- Beck, J. R. Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. The Journal of Organic Chemistry, 1973. [URL: https://pubs.acs.org/doi/10.1021/jo00987a038]

- Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. [URL: https://www.prepchem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. methyl 3-(4-aminophenoxy)-2-thiophene carboxylate [cymitquimica.com]

- 3. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. iosrjournals.org [iosrjournals.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the Crystal Structure Determination of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

Abstract

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules.[1][2][3] This guide provides a comprehensive, in-depth walkthrough of the state-of-the-art techniques and underlying principles required for the crystal structure determination of the novel organic compound, Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate. We will navigate the entire workflow, from the rational chemical synthesis and the critical art of single-crystal growth to the precise acquisition of diffraction data and the sophisticated computational processes of structure solution and refinement. This document is structured to impart not just procedural steps, but the expert rationale behind them, ensuring a self-validating and robust approach for researchers in chemical synthesis, materials science, and drug development.

Introduction: The Imperative of Structural Clarity

In the realm of molecular sciences, structure dictates function. For drug development professionals, understanding the precise three-dimensional geometry, stereochemistry, and intermolecular interactions of a compound is paramount. Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate, a molecule featuring a thiophene core linked to a nitrophenyl group via an ether linkage, presents an interesting case for structural analysis. The electronic properties conferred by the nitro group and the heteroaromatic thiophene ring suggest potential applications in medicinal chemistry or materials science.[4]

However, without a definitive crystal structure, properties such as solid-state packing, polymorphism, and the potential for specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking) remain speculative. Single-crystal X-ray diffraction provides this clarity, offering precise measurements of bond lengths, bond angles, and conformational details that no other technique can match.[1][5] This guide serves as a rigorous, field-proven protocol for elucidating the structure of this, or similar, novel small molecules.

Part 1: Synthesis and Crystallization - The Foundation of Structure Determination

The journey to a crystal structure begins not at the diffractometer, but in the chemistry lab. The synthesis of a pure compound and the subsequent growth of a high-quality single crystal are the most critical, and often most challenging, prerequisites for a successful structure determination.

Proposed Synthesis: A Nucleophilic Aromatic Substitution Approach

A logical and efficient pathway to synthesize the target molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is well-suited for modifying thiophene derivatives.[6][7] The strategy involves the reaction of methyl 3-hydroxythiophene-2-carboxylate with an activated aryl halide, such as 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group activates the phenyl ring towards nucleophilic attack by the hydroxyl group of the thiophene.

Experimental Protocol: Synthesis of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

-

Reactant Preparation: To a dry, inert-atmosphere flask, add methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) and a suitable polar aprotic solvent such as Dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq), to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide.

-

SNAr Reaction: Add 1-fluoro-4-nitrobenzene (1.1 eq) to the solution. Heat the reaction mixture to approximately 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction, quench with water, and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure target compound.

The Art of Crystallization: From Pure Powder to Diffractable Crystal

Crystallization is the process of slowly forming a highly ordered solid crystal from a solution.[8][9] The goal is to create a supersaturated solution from which the compound precipitates gradually, allowing molecules to arrange themselves into a perfect crystal lattice. The purer the compound, the higher the chance of success.[10]

Protocol: Screening for Crystallization Conditions

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble—dissolving when hot but sparingly soluble when cold.[9] Screen a range of solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Common Crystallization Methods:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap (e.g., Parafilm with pinholes). Allow the solvent to evaporate slowly over several days.[10][11] This is often the simplest and most effective starting point.

-

Vapor Diffusion: This highly successful method involves two vials.[10] Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform) in a small, open vial. Place this vial inside a larger, sealed vial containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent slowly diffuses into the solvent, reducing the compound's solubility and inducing crystallization.[10]

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at its boiling point. Insulate the flask to allow it to cool to room temperature as slowly as possible, which encourages the formation of large, well-ordered crystals.[9][12]

-

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for Synthesis and Crystallization Screening.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) - Data Acquisition

Once a suitable crystal (typically 0.1-0.3 mm, with sharp edges and no visible defects) is obtained, the process of data collection can begin.[13] SC-XRD is a non-destructive technique that uses the diffraction of X-rays by the ordered atoms in a crystal to determine their precise 3D arrangement.[5]

Instrumentation and Data Collection

Modern single-crystal diffractometers consist of an X-ray source, a goniometer to orient the crystal, and a sensitive detector.

Protocol: Crystal Mounting and Data Collection

-

Crystal Selection & Mounting: Under a microscope, select a high-quality crystal. Using a cryo-loop (a small polymer loop on a pin), scoop the crystal along with a droplet of cryoprotectant oil (e.g., Paratone-N).

-

Flash Cooling: Immediately place the mounted crystal into a cold stream of nitrogen gas (typically at 100 K or -173 °C).

-

Expertise & Experience: This critical step minimizes atomic thermal vibrations and protects the crystal from radiation damage by the X-ray beam, leading to higher quality diffraction data.

-

-

Centering and Screening: Mount the pin on the goniometer head and center the crystal in the X-ray beam. Collect a few initial diffraction images to assess crystal quality and determine the unit cell parameters.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The instrument's software calculates an optimized strategy to ensure data completeness and redundancy.

-

Data Processing: The raw diffraction images are processed. This involves:

-

Integration: Determining the position and intensity of each diffraction spot.

-

Scaling and Absorption Correction: Correcting for variations in intensity due to sample absorption and other experimental factors. This step is crucial for obtaining accurate structure factor magnitudes.

-

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: The SC-XRD Data Collection and Processing Pipeline.

Part 3: Structure Solution, Refinement, and Validation

With a processed data file (typically a .hkl file containing the reflection indices and intensities), the computational part of structure determination begins. This process transforms the diffraction data into a chemically sensible 3D model of the molecule.

Structure Solution: Overcoming the Phase Problem

The diffraction experiment measures the intensities of the X-ray reflections, but not their phases. This "phase problem" is the central challenge of crystallography. For small molecules like our target compound, powerful algorithms can solve this problem ab initio.

-

Trustworthiness: We employ programs like SHELXT , which uses modern dual-space algorithms to find an initial atomic model directly from the diffraction data.[14] This method is highly robust and successful for the vast majority of small-molecule structures.

Structure Refinement: Perfecting the Model